molecular formula C11H15NO4S B5973369 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol

1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol

Cat. No. B5973369
M. Wt: 257.31 g/mol
InChI Key: IXZPKFNASLDHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol, also known as APS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder with a molecular weight of 331.4 g/mol. APS belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, APS has been found to have a range of other pharmacological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The exact mechanism of action of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol is not fully understood. However, it is thought to act by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammation and cancer. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been found to scavenge free radicals and reduce oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been extensively studied for its pharmacological effects, making it a well-characterized compound for use in research. However, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol. One area of interest is the potential use of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of neurodegenerative disorders. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential use in vivo. Another area of interest is the development of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol analogs with improved solubility and pharmacokinetic properties. These analogs could have potential therapeutic applications in a range of diseases, including cancer and inflammation. Finally, further studies are needed to investigate the safety and toxicity of 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol in vivo, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-pyridinesulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with sodium borohydride to reduce the sulfonyl group to a sulfonamide. The final compound is purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress. 1-(allyloxy)-3-(2-pyridinylsulfonyl)-2-propanol has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-7-16-8-10(13)9-17(14,15)11-5-3-4-6-12-11/h2-6,10,13H,1,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZPKFNASLDHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)(=O)C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Prop-2-enoxy-3-pyridin-2-ylsulfonylpropan-2-ol

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